Isocytidine
Overview
Description
Isocytidine, a nucleoside analog, is structurally similar to cytidine but with a transposition of the amino and carbonyl groups. This structural modification has implications for the stability and structure of RNA duplexes, as demonstrated by the thermodynamic properties measured through UV optical melting. The presence of isocytidine in RNA duplexes tends to stabilize them, and this effect is sequence-dependent. Notably, the stabilization added by isocytidine pairs is influenced by the adjacent nucleotide pairs. An NMR structure of an RNA duplex containing isocytidine has been reported, showing that it belongs to the A-form family with some deviations from the standard A-form structure .
Synthesis Analysis
The synthesis of isocytidine and its derivatives has been explored in various studies. For instance, derivatives of 5-methylisocytidine have been synthesized from S2-methyl-2-thiothymine through substitution and condensation reactions . Additionally, the synthesis of dihydro-isocytidines has been described, providing insights into their tautomeric states through UV spectroscopic and NMR data . The coupling of isocyanides with carboxylic acids has also been reported, leading to the synthesis of stable alkylamidine and arylamidine carbocations, which could be relevant to the synthesis of isocytidine analogs .
Molecular Structure Analysis
The molecular structure of isocytidine has been studied using NMR techniques, revealing the existence of two isomers, designated as K1 and K3, based on the position of the proton at N1H and N3H, respectively. The chemical shifts and stability of these isomers have been analyzed, showing that K1 is less stable than K3. The equilibrium between these tautomers is likely to occur in solution, and the pKa values for deprotonation and protonation of the N1 and N3 sites have been determined .
Chemical Reactions Analysis
Isocytidine and its analogs participate in various chemical reactions. Isocyanide multicomponent reactions, which are significant in drug discovery, have been investigated for compatibility with DNA-encoded combinatorial synthesis. These reactions, including the Ugi and Groebke-Blackburn-Bienaymé reactions, are well-tolerated by DNA on the solid phase and cover a diverse chemical space . Furthermore, the palladium-catalyzed synthesis of 2-aminobenzoxazinones through the oxidative coupling of anthranilic acids and isocyanides highlights the broad potential of isocyanides in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of isocytidine are closely related to its molecular structure and the reactions it undergoes. The thermodynamic stability imparted by isocytidine to RNA duplexes is a key physical property, with the stabilization effect being sequence-dependent . The chemical reactivity of isocytidine derivatives in multicomponent reactions and their compatibility with DNA-encoded library synthesis suggest a diverse range of chemical properties that can be exploited in drug discovery . The unexpected coupling reaction between isocyanides and carboxylic acids, leading to stable carbocations, also reflects the unique chemical behavior of isocytidine-related compounds .
Scientific Research Applications
Metabolism in Escherichia coli
Research has shown that in Escherichia coli, isocytidine is metabolized into isocytosine and uracil. Interestingly, the radioactive label from isocytidine is incorporated into both RNA and DNA of growing bacteria. This incorporation occurs at a rate about 1.4% of that of cytidine under similar conditions. The radioactive material is found in various acids such as uridylic, cytidylic, and 2'-deoxythymidylic acids. Notably, less than 0.4% of the incorporated radioactive material might be due to the possible incorporation of intact isocytidine, suggesting a complex metabolic interaction (Doskocil, Holý, & Fillp, 1974).
Chemical Stability during Oligodeoxynucleotide Synthesis
Another study focused on the chemical stability of 2′-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. It was found that a small, detectable amount of hydrolytic deamination occurs at approximately 0.5% of 2′-deoxy-5-methylisocytidine residues using routine synthesis and deprotection conditions. This suggests that isocytidine derivatives may have specific stability considerations in the context of oligonucleotide synthesis (Wang, Jiang, & Battersby, 2002).
Interaction with DNA Methyltransferases
The interaction of isocytidine derivatives with DNA methyltransferases has been a topic of interest, especially in the context of cancer therapy. For instance, studies have explored the use of 5-azacytidine and 5-aza-2′-deoxycytidine as inhibitors of DNA methylation, with implications for their potential therapeutic use in cancers where epigenetic silencing of critical regulatory genes has occurred (Christman, 2002).
Hybridization Properties in Synthetic Oligodeoxynucleotides
The hybridization properties of the 5-methyl-isocytidine/isoguanosine base pair in synthetic oligodeoxynucleotides have been investigated, revealing that this base pair is isoenergetic with the cytidine/guanosine base pair. This suggests the potential for isocytidine to be used in designing specific oligonucleotide structures or in therapeutic applications (Horn, Chang, & Collins, 1995).
Stability and Structure in RNA Duplexes
Isocytidine has also been studied for its role in the stability and structure of RNA duplexes. It was found that replacements of guanosine (G) and cytidine (C) with isoguanosine (iG) and isocytidine (iC) generally stabilize duplexes, and this stabilization is sequence-dependent. These findings have implications for our understanding of the thermodynamic stabilities of nucleic acid duplexes and could inform the design of RNA-based therapeutics (Chen, Kierzek, & Turner, 2001).
properties
IUPAC Name |
2-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-9-11-5(14)1-2-12(9)8-7(16)6(15)4(3-13)17-8/h1-2,4,6-8,13,15-16H,3H2,(H2,10,11,14)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNOTKMIMZMNRX-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964137 | |
Record name | 2-Imino-1-pentofuranosyl-1,2-dihydropyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isocytidine | |
CAS RN |
489-59-8 | |
Record name | Isocytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Imino-1-pentofuranosyl-1,2-dihydropyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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